molecular formula C10H7NO2 B154040 3-Cyanocinnamic acid CAS No. 16642-93-6

3-Cyanocinnamic acid

Cat. No.: B154040
CAS No.: 16642-93-6
M. Wt: 173.17 g/mol
InChI Key: WEYFZKRRQZYAJI-SNAWJCMRSA-N
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Description

3-Cyanocinnamic acid is an organic compound with the molecular formula C10H7NO2. It is a derivative of cinnamic acid, where a cyano group (-CN) is attached to the third carbon of the phenyl ring. This compound is known for its applications in organic synthesis, particularly as an intermediate in the production of various organic compounds such as drugs, dyes, and chemical reagents .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Cyanocinnamic acid can be synthesized through several methods. One common method involves the reaction of 3-bromobenzonitrile with acrylic acid in the presence of a base such as tributylamine at elevated temperatures (around 140°C) for several hours . Another method involves the Heck reaction, where 3-bromobenzonitrile is coupled with acrylic acid under palladium-catalyzed conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 3-Cyanocinnamic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed:

Comparison with Similar Compounds

3-Cyanocinnamic acid can be compared with other similar compounds such as:

Properties

IUPAC Name

(E)-3-(3-cyanophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2/c11-7-9-3-1-2-8(6-9)4-5-10(12)13/h1-6H,(H,12,13)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEYFZKRRQZYAJI-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C#N)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C#N)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The research paper mentions that 3-cyanocinnamic acid exhibits temperature-dependent photoreactivity in its solid state. What causes this phenomenon?

A1: The differing photoreactivities of this compound at various temperatures stem from the concept of topochemical control in solid-state reactions. The paper demonstrates that while this compound is unreactive at room temperature, heating it to 130°C induces molecular motion within the crystal lattice. This increased motion allows the molecules to adopt a more favorable orientation for the [2+2] cycloaddition reaction to occur when exposed to UV light []. Essentially, the heat provides the energy needed to overcome the activation barrier for the reaction in the solid state.

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